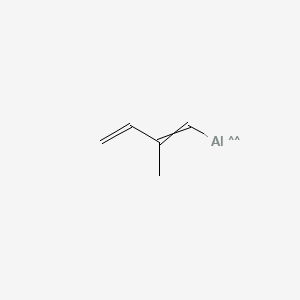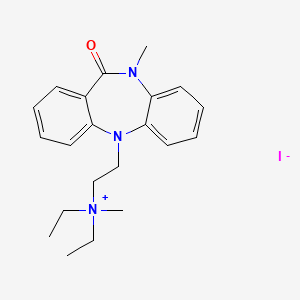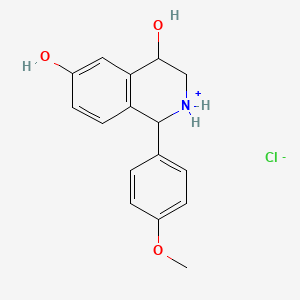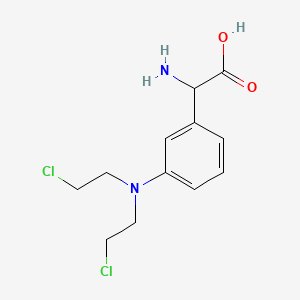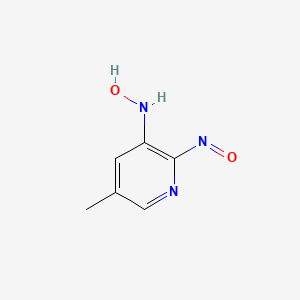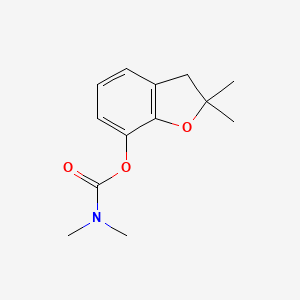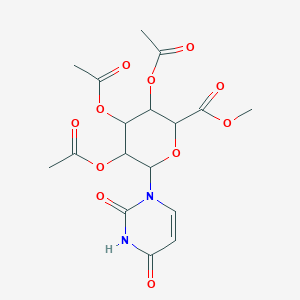
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid (H3BO3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid (H3BO3) is a complex organic compound. It is formed by the esterification of octadecanoic acid (stearic acid) with 2,3-dihydroxypropyl ester and boric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid involves the esterification of glycerol monostearate with boric acid. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts. The product is then esterified with boric acid to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted esters .
Applications De Recherche Scientifique
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of cosmetics, lubricants, and as an emulsifying agent in various industrial processes
Mécanisme D'action
The mechanism of action of octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also inhibit specific enzymes and signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyceryl monostearate: Similar in structure but lacks the boric acid esterification.
Stearic acid: A precursor in the synthesis but does not have the dihydroxypropyl ester or boric acid components.
Glycerol α-monostearate: Another related compound with similar properties but different applications
Uniqueness
Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid is unique due to its combined properties of stearic acid, glycerol, and boric acid. This combination imparts unique chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
72905-86-3 |
|---|---|
Formule moléculaire |
C29H60 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
3-methyl-6-methylidenetricosane;2-methylpropane |
InChI |
InChI=1S/C25H50.C4H10/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(4)23-22-24(3)6-2;1-4(2)3/h24H,4-23H2,1-3H3;4H,1-3H3 |
Clé InChI |
DGWZNSALAGPQGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=C)CCC(C)CC.CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


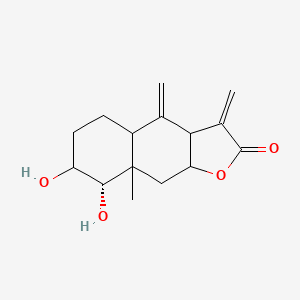
![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)

